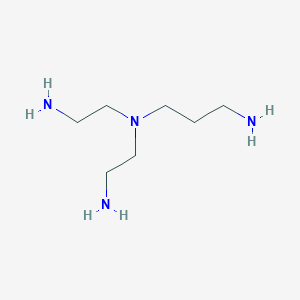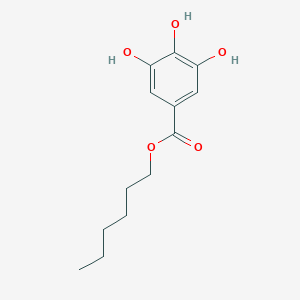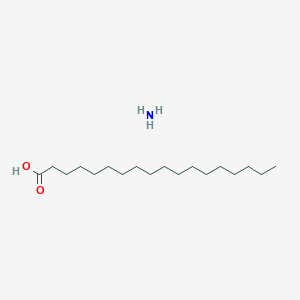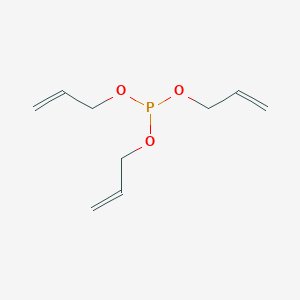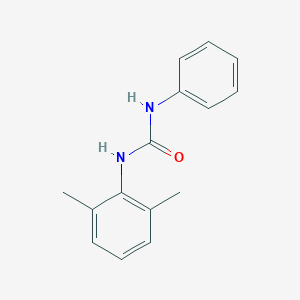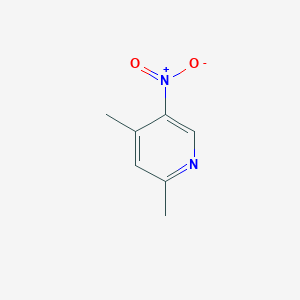
2,4-ジメチル-5-ニトロピリジン
概要
説明
2,4-Dimethyl-5-nitropyridine is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dimethyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ニトロピリジンの合成
2,4-ジメチル-5-ニトロピリジンは、ニトロピリジンの合成に使用できます。 ニトロピリジンは、ピリジンおよび置換ピリジンを有機溶媒中でN2O5と反応させることによって合成されます . この反応機構は、求電子置換反応ではなく、ニトロ基が[1,5]シグマトロピー転位によって1位から3位へ移動する反応機構です .
2-置換-5-ニトロピリジンの製造
3-ニトロピリジンから、5-ニトロピリジン-2-スルホン酸が2段階反応で生成されます。 これらから、一連の2-置換-5-ニトロピリジンが合成されています . このプロセスには、置換ピリジンの一つとして、2,4-ジメチル-5-ニトロピリジンが関与する可能性があります。
アンモニアおよびアミンによる置換
3-ニトロピリジンおよび4-置換-3-ニトロピリジンは、ニトロ基の対位の位置において、求核置換反応および酸化置換反応によって、アンモニアおよびアミンと置換されています . どちらの場合も、高い位置選択性と収率が得られ、一連の4-置換-2-アルキルアミノ-5-ニトロピリジンが得られます .
共結晶の形成
2,4-ジメチル-5-ニトロピリジンは、共結晶の形成に使用できます。 例えば、2-アミノ-5-ニトロピリジン(ANP)と2,4-ジニトロフェノール(DNP)の超分子共結晶は、緩慢蒸発溶液成長法によって、生成することが成功しています .
非線形光学(NLO)用途
一次分子超分極率(β)の値が高いことから、2,4-ジメチル-5-ニトロピリジンは、マイクロレベルのNLO候補物質となる可能性があります . NLO材料は、光スイッチング、光データストレージ、周波数変換などの用途で使用されています .
オプトエレクトロニクス材料
有機材料は、優れたオプトエレクトロニクス特性を提供しています . その特性から、2,4-ジメチル-5-ニトロピリジンは、オプトエレクトロニクス材料の開発に使用できる可能性があります<a aria-label="2
Safety and Hazards
将来の方向性
Nitropyridines, such as 2,4-Dimethyl-5-nitropyridine, are key intermediates in medicinal products and can be used in the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The use of continuous flow methodology and microreaction technology could potentially improve the safety and efficiency of their synthesis .
作用機序
Target of Action
Nitropyridines, the class of compounds to which 2,4-dimethyl-5-nitropyridine belongs, are known to interact with various biological targets depending on their specific substitutions .
Mode of Action
Nitropyridines generally react with n2o5 in an organic solvent to form the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including the suzuki–miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
The nitropyridines are known to participate in various chemical reactions that could potentially lead to various molecular and cellular effects .
Action Environment
The reaction conditions, such as the presence of certain solvents or reagents, can significantly affect the reactions involving nitropyridines .
生化学分析
Biochemical Properties
It is known that nitropyridines, a class of compounds to which 2,4-Dimethyl-5-nitropyridine belongs, can undergo various reactions . For instance, they can react with N2O5 in an organic solvent to give the N-nitropyridinium ion
Molecular Mechanism
It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position
特性
IUPAC Name |
2,4-dimethyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-6(2)8-4-7(5)9(10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJNANLBOHCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547486 | |
| Record name | 2,4-Dimethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-99-3 | |
| Record name | 2,4-Dimethyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 2,4-dimethyl-5-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a key advantage of the synthetic approach described in the paper for producing 2,4-dimethyl-5-nitropyridine?
A1: The research presents a novel multicomponent synthesis of 2,4-dimethyl-5-nitropyridine. [] A key advantage of this method is its ability to produce previously undescribed 4-methyl-substituted derivatives of 5-nitro-1,4-dihydropyridine, which can then be oxidized to yield the target compound. [] This approach utilizes readily available starting materials and offers a more efficient route compared to previous methods, expanding the accessibility of this class of compounds for further research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
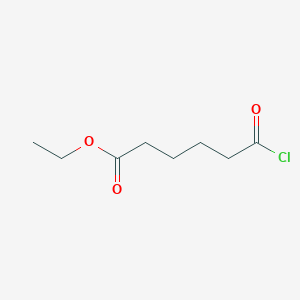
![(E)-[phenyl(pyridin-2-yl)methylidene]hydrazine](/img/structure/B87212.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-](/img/structure/B87214.png)

